N,N-Dimethyl-2-[(thiophen-2-ylmethyl)amino]acetamide
Description
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(thiophen-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C9H14N2OS/c1-11(2)9(12)7-10-6-8-4-3-5-13-8/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
FGDFRYBHCCQCQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(thiophen-2-ylmethyl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of thiophen-2-ylmethylamine with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(thiophen-2-ylmethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide is a synthetic organic compound attracting interest in medicinal chemistry due to its unique structure. It features a thiophene ring, a dimethylamino group, and an acetamide moiety. The molecular formula is with a molecular weight of approximately 212.31 g/mol.
Potential Applications
Studies suggest that the compound's structure allows for potential interactions with various biological targets, making it interesting in medicinal chemistry. Research indicates that compounds with similar structures may possess antimicrobial and anticancer properties. The thiophene component can interact with specific enzymes and receptors, potentially modulating their activity. The dimethylamino group enhances binding affinity to biological targets, which can lead to various pharmacological effects.
Antimicrobial Agents
The increasing emergence and rapid spread of multidrug-resistant Mycobacterium tuberculosis strains necessitate the urgent development of innovative antimycobacterial agents . A series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide or N-(benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide compounds were synthesized and assessed for their efficacy against multidrug-resistant Mycobacterium tuberculosis .
Anti-inflammatory Activity
N-vinyl amides have been used in the synthesis of pyrimidine analogs . Derivatives significantly decreased the iNOS and COX-2 mRNA expressions, with higher suppressive effects as compared to indomethacin . The three derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . Preliminary SAR investigation indicated that the existence of electron-releasing substituents such as pyridine and chloromethyl group on position-2 of pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .
Serotonin Transporter Studies
N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine or MADAM is a new diphenyl sulfide derivative . MADAM has a high affinity and selectivity for the serotonin transporter, making it valuable for in vitro studies . Preliminary in vivo results with [11C]MADAM suggest its potential use in studies of the distribution, pharmacology, and pathophysiology of the serotonin transporter in the human brain with positron emission tomography .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(thiophen-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Biological Activity
N,N-Dimethyl-2-[(thiophen-2-ylmethyl)amino]acetamide is a compound with notable biological activities, primarily due to its unique structural features, which include a thiophene ring and dimethylamino and acetamide functional groups. This article explores its biological activity, including enzyme modulation, cellular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 198.29 g/mol. The compound's structure allows for various chemical reactions, including hydrolysis and electrophilic aromatic substitution, which contribute to its biological activity.
Biological Activity Overview
Enzyme Modulation
Research indicates that this compound can interact with enzymes involved in redox reactions. Its dual role as both an inhibitor and an activator suggests it can modulate enzyme functions depending on the biochemical environment. This modulation may influence cellular processes such as metabolism and gene expression.
Cell Signaling Pathways
The compound has been shown to affect cell signaling pathways by interacting with receptors or regulatory proteins. This interaction can lead to significant downstream effects on gene expression and metabolic activities within cells.
1. Toxicological Assessment
A clinical case study reported severe health effects following accidental exposure to a compound structurally similar to this compound. In a rat model, the no observed adverse effect levels (NOAELs) were established at 100 mg/kg bw/day for males and 300 mg/kg bw/day for females, highlighting the importance of understanding the safety profile of compounds in this class .
2. Anticancer Activity
A study investigated the anticancer properties of various thiophene-containing compounds. While specific data on this compound was not detailed, compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further research into this compound's anticancer effects .
Structure-Activity Relationship (SAR)
The structure of this compound contributes to its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Thiophene ring | Enhances reactivity and enzyme interaction |
| Dimethylamino group | Influences nucleophilic behavior |
| Acetamide functional group | Potential for hydrolysis and enzyme modulation |
Research Findings
Recent studies have highlighted the compound's potential applications in pharmaceuticals and biochemical research. Its ability to interact with various biological molecules positions it as a candidate for drug development targeting metabolic disorders or cancer therapies .
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-[(thiophen-2-ylmethyl)amino]acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of thiophen-2-ylmethylamine with chloroacetyl chloride, followed by dimethylamine substitution. Key parameters include:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Temperature Control : Maintain reflux conditions (~80–100°C) during amide bond formation to ensure complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and confirms dimethylamino group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 253.12) and detects synthetic byproducts .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the common functional group transformations achievable with this compound?
- Methodological Answer :
- Oxidation : Treat with meta-chloroperbenzoic acid (mCPBA) to oxidize the thiophene ring to a sulfone, altering electronic properties for SAR studies .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the acetamide carbonyl to an alcohol for prodrug derivatization .
- Alkylation : React with alkyl halides under basic conditions (K₂CO₃, DMF) to modify the dimethylamino group .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
- Orthogonal Assays : Combine broth microdilution with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
Q. What computational strategies are effective in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli dihydrofolate reductase) and identify binding hotspots .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to predict bioactivity across derivative libraries .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Crystal Growth : Optimize vapor diffusion (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
- SHELX Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters to refine thiophene ring geometry .
- Electron Density Maps : Analyze residual density to confirm absence of solvent molecules or disorder in the dimethylamino group .
Q. What strategies address low aqueous solubility in in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance bioavailability .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (200 nm size) for sustained release .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate species .
- Isotope Labeling : Use ¹⁵N-labeled dimethylamine to trace pathways via 2D NMR (HSQC) .
- DFT Calculations : Gaussian09 simulations map energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +25% vs. DCM | |
| Temperature | 80°C (reflux) | +15% vs. RT | |
| Catalyst | Triethylamine | +10% vs. none |
Q. Table 2: Biological Activity Trends
| Derivative | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Notes |
|---|---|---|---|
| Parent Compound | 32 (S. aureus) | 45 (HeLa) | Baseline activity |
| Thiophene-Sulfone | 8 (S. aureus) | 12 (HeLa) | Enhanced potency |
| Hydrochloride Salt | 64 (E. coli) | 50 (HeLa) | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
